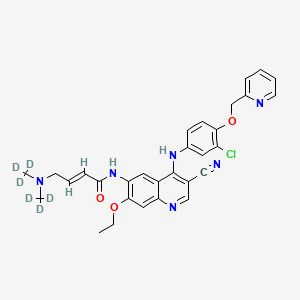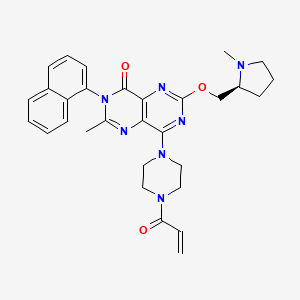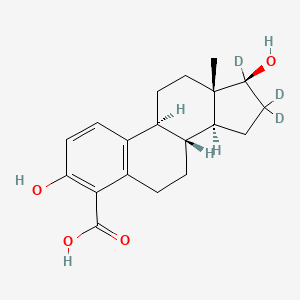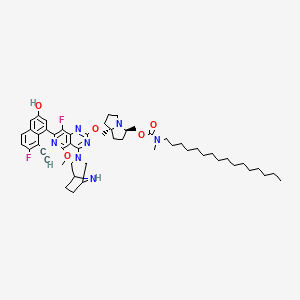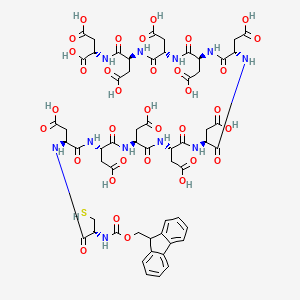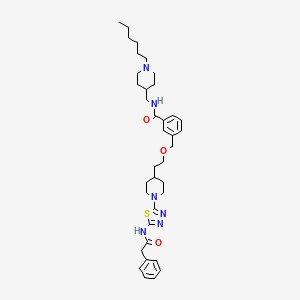
Mao-B-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mao-B-IN-9 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound has shown significant potential in neuroprotection, particularly in preventing neuron cell death induced by beta-amyloid peptides, which are associated with neurodegenerative diseases like Parkinson’s disease .
Métodos De Preparación
The synthesis of Mao-B-IN-9 involves several steps, typically starting with the preparation of key intermediates followed by their transformation into the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired selectivity and yield. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Mao-B-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Mao-B-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and its effects on neurotransmitter levels. In biology, it is employed to investigate the role of MAO-B in neurodegenerative diseases and to develop potential therapeutic strategies. In medicine, this compound is explored for its neuroprotective properties and its potential use in treating conditions like Parkinson’s disease. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mecanismo De Acción
Mao-B-IN-9 exerts its effects by selectively inhibiting the activity of MAO-B, thereby preventing the breakdown of dopamine and other monoamine neurotransmitters. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the active site of MAO-B, where it binds and inhibits the enzyme’s catalytic activity .
Comparación Con Compuestos Similares
Mao-B-IN-9 is unique in its high selectivity and potency as an MAO-B inhibitor. Similar compounds include selegiline and rasagiline, which are also MAO-B inhibitors used in the treatment of Parkinson’s disease. this compound has shown superior neuroprotective effects and a better safety profile in some studies. Other similar compounds include various piperine derivatives and isatin analogs, which have been investigated for their MAO-B inhibitory activity .
Propiedades
Fórmula molecular |
C18H24N2O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(1-prop-2-ynylpiperidin-4-yl) N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C18H24N2O2/c1-4-11-20-12-9-17(10-13-20)22-18(21)19-16-7-5-15(6-8-16)14(2)3/h1,5-8,14,17H,9-13H2,2-3H3,(H,19,21) |
Clave InChI |
LJYBWYFQBIECKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)OC2CCN(CC2)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


